molecular formula C15H14BrN3 B5563880 N-(4-bromobenzyl)-1-methyl-1H-benzimidazol-5-amine

N-(4-bromobenzyl)-1-methyl-1H-benzimidazol-5-amine

Cat. No.: B5563880
M. Wt: 316.20 g/mol
InChI Key: PHLQCNNYBOPXQJ-UHFFFAOYSA-N
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Description

N-(4-bromobenzyl)-1-methyl-1H-benzimidazol-5-amine is an organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a bromobenzyl group attached to the nitrogen atom of the benzimidazole ring. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromobenzyl)-1-methyl-1H-benzimidazol-5-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzyl chloride and 1-methyl-1H-benzimidazole.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

    Procedure: The 4-bromobenzyl chloride is added dropwise to a solution of 1-methyl-1H-benzimidazole and potassium carbonate in DMF. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The product is then purified by recrystallization or column chromatography to obtain this compound in high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromobenzyl)-1-methyl-1H-benzimidazol-5-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the 4-bromobenzyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The benzimidazole ring can be oxidized to form N-oxide derivatives.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like DMF or DMSO.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).

Major Products

The major products formed from these reactions include azide derivatives, thiol-substituted compounds, N-oxide derivatives, and reduced amine derivatives.

Scientific Research Applications

N-(4-bromobenzyl)-1-methyl-1H-benzimidazol-5-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding assays.

    Chemical Biology: It serves as a probe for studying biological pathways and molecular interactions.

    Material Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-(4-bromobenzyl)-1-methyl-1H-benzimidazol-5-amine involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.

    DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-1-methyl-1H-benzimidazol-5-amine
  • N-(4-fluorobenzyl)-1-methyl-1H-benzimidazol-5-amine
  • N-(4-methylbenzyl)-1-methyl-1H-benzimidazol-5-amine

Uniqueness

N-(4-bromobenzyl)-1-methyl-1H-benzimidazol-5-amine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and biological activity compared to its analogs with different substituents.

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]-1-methylbenzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3/c1-19-10-18-14-8-13(6-7-15(14)19)17-9-11-2-4-12(16)5-3-11/h2-8,10,17H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLQCNNYBOPXQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)NCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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